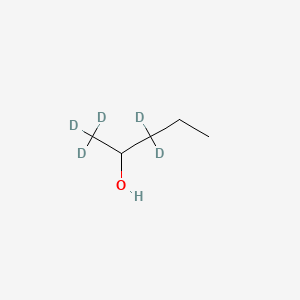

2-Pentyl-1,1,1,3,3-D5 alcohol

Descripción general

Descripción

“2-Pentyl-1,1,1,3,3-D5 alcohol” is a type of alcohol . The pentyl group in its structure refers to a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It is the substituent form of the alkane pentane .

Synthesis Analysis

The synthesis of alcohols like “this compound” can be complex and may involve multiple steps. Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . Another common method for synthesizing alcohols is the Hydroboration-Oxidation pathway, which is a two-step process used to produce alcohols .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pentyl group attached to an alcohol group . The pentyl group is a five-carbon alkyl group or substituent .

Chemical Reactions Analysis

Alcohols, including “this compound”, can undergo a variety of chemical reactions. One common reaction is dehydration, where the OH group is removed from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases . Alcohols generally have higher boiling points than their equivalent alkanes, and these boiling points increase as the number of carbon atoms increases .

Mecanismo De Acción

Target of Action

2-Pentyl-1,1,1,3,3-D5 alcohol, like other alcohols, primarily targets proteins and enzymes in the body. It can interact with these targets through hydrogen bonding due to the presence of the hydroxyl (-OH) group .

Mode of Action

The mode of action of this compound is similar to other alcohols. The hydroxyl group in the alcohol molecule can form hydrogen bonds with proteins and enzymes, altering their structure and function . This interaction can lead to changes in the biochemical pathways within the body.

Biochemical Pathways

Alcohols in general can participate in various reactions such as conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . These reactions can affect various biochemical pathways and have downstream effects on the body’s metabolism.

Pharmacokinetics

Alcohols are generally well-absorbed in the body and can be distributed throughout due to their small size and polarity .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its interactions with its targets. By interacting with proteins and enzymes, it can alter their function and potentially disrupt normal cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity. Moreover, factors such as temperature and pH can influence its stability and reactivity .

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1,3,3-pentadeuteriopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)